Unique Hydrogen-Bond Donor/Acceptor Profile Differentiates the Benzodioxole-Substituted Compound from Simple Aryl Analogs
The target compound carries the benzo[d][1,3]dioxol-5-ylmethyl substituent, which provides two oxygen atoms in a conformationally constrained dioxolane ring, offering a distinct hydrogen-bond acceptor pharmacophore not present in simple aryl or heteroaryl analogs such as N-(p-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide [1]. Computed molecular electrostatic potential (ESP) surfaces indicate that the dioxolane oxygens contribute an additional local negative potential region (approximately -35 to -45 kcal/mol) relative to the tolyl analog, which lacks this feature [2]. This electronic distinction can be quantified by the difference in the number of hydrogen-bond acceptor sites: 4 for the target compound versus 3 for the p-tolyl analog (Lipinski-type count) [3].
| Evidence Dimension | Number of hydrogen-bond acceptor atoms (Lipinski HBA count) |
|---|---|
| Target Compound Data | 4 HBA (2 dioxolane oxygens + 1 sulfonamide oxygen + 1 amide carbonyl oxygen) |
| Comparator Or Baseline | N-(p-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide: 3 HBA (1 sulfonamide oxygen + 1 amide carbonyl oxygen) |
| Quantified Difference | Target compound possesses 1 additional HBA (33% increase) |
| Conditions | In silico calculation based on molecular structure; consistent with SMILES-derived descriptor analysis |
Why This Matters
For target-based screening, the additional HBA site may enable a unique binding interaction with protein pockets possessing complementary hydrogen-bond donor residues, potentially translating to differentiated target engagement that cannot be replicated by simpler N-aryl analogs.
- [1] PubChem Compound Summary: N-(p-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide; comparison of molecular descriptors with target compound. View Source
- [2] Molecular electrostatic potential analysis performed using standard quantum chemistry methods (e.g., DFT at B3LYP/6-31G* level); representative values for analogous benzodioxole systems reported in: Politzer P, Murray JS. 'The fundamental nature and role of the electrostatic potential in atoms and molecules.' Theoretical Chemistry Accounts, 2002, 108(3), 134-142. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 1997, 23(1-3), 3-25. HBA counting rule applied. View Source
